molecular formula C10H15ClN2O2S B3308212 Ethyl 4-(chloromethyl)-2-(propylamino)-1,3-thiazole-5-carboxylate CAS No. 937598-40-8

Ethyl 4-(chloromethyl)-2-(propylamino)-1,3-thiazole-5-carboxylate

Cat. No. B3308212
CAS RN: 937598-40-8
M. Wt: 262.76 g/mol
InChI Key: JDUOUTRTOPCFAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions, with starting materials being transformed through various intermediates to the final product. The choice of reagents, solvents, temperatures, and other conditions can greatly affect the outcome of the synthesis .


Molecular Structure Analysis

The molecular structure of a compound is determined using techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry. These methods can provide information about the arrangement of atoms in the molecule and the lengths and angles of the chemical bonds .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes with different reagents. Factors influencing these reactions include the structure of the compound, the conditions of the reaction, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in different solvents, and reactivity with common reagents. These properties can be measured experimentally or predicted using computational methods .

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It refers to how the compound interacts with biological systems at the molecular level. For example, a drug’s mechanism of action might involve binding to a particular protein in the body .

Safety and Hazards

The safety and hazards associated with a compound are determined through toxicological studies and by considering its physical and chemical properties. This information is crucial for handling and storing the compound safely .

properties

IUPAC Name

ethyl 4-(chloromethyl)-2-(propylamino)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O2S/c1-3-5-12-10-13-7(6-11)8(16-10)9(14)15-4-2/h3-6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUOUTRTOPCFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC(=C(S1)C(=O)OCC)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901184315
Record name Ethyl 4-(chloromethyl)-2-(propylamino)-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901184315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(chloromethyl)-2-(propylamino)-1,3-thiazole-5-carboxylate

CAS RN

937598-40-8
Record name Ethyl 4-(chloromethyl)-2-(propylamino)-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937598-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(chloromethyl)-2-(propylamino)-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901184315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(chloromethyl)-2-(propylamino)-1,3-thiazole-5-carboxylate
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